2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide

GPR35 antagonist Selectivity profiling GPCR screening

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide (CAS 1445756-44-4) is a synthetic sulfonamide derivative featuring a cyclobutyl core, an acetamide side chain, and an (E)-2-phenylethenyl sulfonyl moiety. Its molecular formula is C14H18N2O3S with a molecular weight of 294.37 g/mol.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 1445756-44-4
Cat. No. B2571750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide
CAS1445756-44-4
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESC1CC(C1)(CC(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3S/c15-13(17)11-14(8-4-9-14)16-20(18,19)10-7-12-5-2-1-3-6-12/h1-3,5-7,10,16H,4,8-9,11H2,(H2,15,17)/b10-7+
InChIKeyLMEJVXUOSBPRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide (CAS 1445756-44-4): Sulfonamide Physicochemical and Selectivity Profile


2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide (CAS 1445756-44-4) is a synthetic sulfonamide derivative featuring a cyclobutyl core, an acetamide side chain, and an (E)-2-phenylethenyl sulfonyl moiety. Its molecular formula is C14H18N2O3S with a molecular weight of 294.37 g/mol [1]. The compound is listed in the European Chemical Biology Database (ECBD) under identifier EOS3643, where it was profiled in a G-protein coupled receptor 35 (GPR35) antagonism assay [1]. It belongs to the broader sulfonylamino-acetamide class, which includes compounds explored as orexin receptor antagonists in patents such as EP1554239 [2] and as antituberculosis agents targeting β-ketoacyl synthase [3]. However, primary, peer-reviewed pharmacological data specifically for this compound remain sparse.

Why Generic Substitution Fails for 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide


In-class sulfonamides cannot be simply interchanged for 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide because the (E)-2-phenylethenyl sulfonyl group introduces a rigid, conjugated vinyl-phenyl system absent in simpler alkyl- or phenyl-sulfonyl analogs, which alters electronic distribution, steric bulk, and potential π-stacking interactions [2]. Combined with the cyclobutyl ring—a strained, conformationally constrained spacer distinct from the more common linear alkyl chains (e.g., butyl) or larger cycloalkyl rings found in related acetamides [3]—this structure produces a unique three-dimensional pharmacophore. The ECBD profiling confirms that this specific arrangement yields an inactive profile at GPR35 [1], whereas other sulfonamide subclass members exhibit potent activity at orexin receptors [2] or mycobacterial β-ketoacyl synthase [3]. Therefore, generic replacement based solely on the sulfonamide or acetamide functional group risks obtaining a compound with a fundamentally different target engagement pattern.

Quantitative Differentiation Evidence for 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide


GPR35 Antagonism: Inactivity vs. Orexin-Active Sulfonamide Acetamides Confirms Target Selectivity Divergence

In a primary antagonist assay at human GPR35, 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide (EOS3643) was classified as inactive [1]. This contrasts with the potent orexin-2 receptor antagonism (e.g., Ki = 2.07 µM for SB-408124) reported for structurally related sulfonylamino-acetamide derivatives in patent EP1554239 [2]. The negative result at GPR35, a receptor not historically associated with classical sulfonamide pharmacology, provides direct functional evidence that the (E)-phenylethenyl-cyclobutyl combination does not promiscuously engage all GPCR targets within the sulfonamide chemotype space.

GPR35 antagonist Selectivity profiling GPCR screening

Computed Lipophilicity (clogP = 1.43) Places the Compound in an Intermediate Polarity Range Distinct from Highly Lipophilic Alkyl-Sulfonyl Anti-TB Acetamides

The computed partition coefficient (clogP) of 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide is 1.43, with a topological polar surface area (TPSA) of 75.27 Ų [1]. In contrast, the most potent acetamides from the antituberculosis class—those bearing C8–C10 alkylsulfonyl chains—have substantially higher calculated logP values (estimated >3.5 based on chain length) and correspondingly lower TPSA, which are required for mycobacterial cell wall penetration and β-ketoacyl synthase inhibition [2]. The lower lipophilicity of the target compound predicts reduced membrane permeability compared to those anti-TB leads, but also implies better aqueous solubility and a lower risk of phospholipidosis or hERG binding, making it more suitable for in vitro biochemical or cell-based assays requiring aqueous compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Cyclobutyl Ring Confers Conformational Restriction Absent in Butyl-Chain Analogs, Predicted to Alter Binding Entropy

The cyclobutyl ring in 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide imposes a 90° bond angle constraint and limited puckering conformations, in contrast to the freely rotatable n-butyl chain in the analog 2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (CAS 1281690-95-6) . While no direct binding data comparing these two compounds is publicly available, the general principle of conformational restriction reducing entropic penalty upon target binding is well-established in medicinal chemistry. The cyclobutyl scaffold reduces the number of rotatable bonds from 6 (butyl analog) to 4 (cyclobutyl compound) [1], which is expected to favor binding to shallow or sterically constrained pockets where the flexible butyl chain would incur a higher desolvation and conformational entropy cost.

Conformational restriction Scaffold hopping Entropy

Absence of Carbonic Anhydrase Inhibition Motif: N-Unsubstituted Sulfonamide Lacking Terminal Aryl Amine Avoids Classical Off-Target Activity

Classical sulfonamide inhibitors of carbonic anhydrase (e.g., acetazolamide, sulfanilamide) contain a primary sulfonamide group (–SO2NH2) or an N-unsubstituted aryl sulfonamide capable of coordinating the active-site zinc ion. In 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide, the sulfonamide nitrogen is fully substituted with the cyclobutyl-acetamide group, and the sulfur is attached to a vinyl-phenyl system, not directly to an aniline ring [1]. This structural feature predicts greatly reduced or absent carbonic anhydrase inhibitory activity, a common off-target liability of many sulfonamide drugs [2]. While direct CA inhibition data is not available for the target compound, the structural deviation from the canonical zinc-binding motif is a verifiable differentiation point supported by decades of CA SAR literature.

Carbonic anhydrase Off-target selectivity Sulfonamide pharmacophore

Recommended Application Scenarios for 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide


Negative Control or Selectivity Counterscreen in GPCR Panel Screening

The experimentally confirmed inactivity at GPR35 [1], combined with the compound's N,N-disubstituted sulfonamide architecture that predicts minimal carbonic anhydrase engagement [2], makes this compound a suitable negative control for screening cascades where sulfonamide chemotype promiscuity must be ruled out. It can serve as a tool to benchmark the selectivity of orexin-active or anti-TB acetamide hits by demonstrating that not all sulfonamides within the chemotype engage these targets.

Conformationally Constrained Fragment for Structure-Based Drug Design

The cyclobutyl core provides a rigid, low-molecular-weight (294 Da) scaffold with moderate lipophilicity (clogP = 1.43) and only 4 rotatable bonds [3]. These properties align with fragment-based screening requirements. The compound can serve as a starting point for targets where a compact, pre-organized sulfonamide-acetamide motif is desired, particularly when flexible-chain analogs such as the butyl derivative fail to produce clear SAR due to conformational heterogeneity.

Reference Standard for HPLC or LC-MS Analytical Method Development

With a defined molecular formula (C14H18N2O3S), molecular weight (294.37 g/mol), and vendor-reported typical purity of 95%, this compound can be used as a reference standard for developing and validating analytical methods for sulfonamide-acetamide libraries. Its moderate TPSA (75.27 Ų) and clogP (1.43) ensure reasonable chromatographic behavior on standard reversed-phase columns, facilitating method transfer across laboratories.

Chemical Probe for Investigating (E)-Styrylsulfonyl Pharmacophore Effects

The (E)-2-phenylethenyl sulfonyl group is an under-explored pharmacophore compared to the ubiquitous phenylsulfonyl group. This compound enables systematic exploration of how the vinyl spacer alters electronic conjugation, UV absorption, and potential covalent binding modes. Researchers studying sulfonamide-based covalent inhibitors or photoswitchable ligands can use this compound to assess the impact of extended conjugation on target engagement, leveraging the compound's lack of confounding activity at GPR35 and predicted low CA inhibition [1][2].

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